Ethyl 4-bromophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-25-0 | |
| Record name | Ethyl 2-(4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 4 Bromophenylacetate
Esterification Reactions
The most common method for synthesizing Ethyl 4-bromophenylacetate is through the esterification of 4-bromophenylacetic acid. guidechem.com This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalyst.
Fischer Esterification of 4-Bromophenylacetic Acid
Fischer-Speier esterification is a classic and widely used method that involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.orglibretexts.org This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. organic-chemistry.orglibretexts.org
The synthesis of this compound is frequently accomplished by reacting 4-bromophenylacetic acid with ethanol under acidic conditions, with concentrated sulfuric acid being a common catalyst. chemicalbook.comwikipedia.org The process generally involves heating the mixture under reflux. chemicalbook.comwikipedia.org In this acid-catalyzed reaction, the proton from the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.compatsnap.com Following a series of steps involving proton transfer and the elimination of a water molecule, the final ester product is formed, and the acid catalyst is regenerated. masterorganicchemistry.comchemguide.co.uk
In a typical procedure, 4-bromophenylacetic acid is suspended or dissolved in an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is added. chemicalbook.com The reaction mixture is then heated to reflux for a period ranging from several hours to a full day. chemicalbook.com Upon completion, the excess ethanol is removed, and the crude product is purified, often involving a neutralization step with a base like sodium bicarbonate, followed by extraction and solvent evaporation to yield this compound. chemicalbook.com
Optimizing reaction conditions such as temperature, reaction time, and catalyst loading is crucial for maximizing the yield of this compound in Fischer esterification. The reaction is typically run at the reflux temperature of the alcohol, which in this case is ethanol. chemicalbook.com The reaction time is a key variable, with published procedures showing reflux times ranging from 15 to 24 hours. chemicalbook.com
High yields, often exceeding 95%, have been reported under various conditions. chemicalbook.com For instance, one procedure involving refluxing 4-bromophenylacetic acid in ethanol with sulfuric acid for 15 hours reported a 99% yield. chemicalbook.com Another protocol, with a 24-hour reflux period, achieved a 97% yield. chemicalbook.com These results suggest that while prolonged heating is necessary, the optimal time may vary depending on the specific scale and reactant/catalyst ratios. Driving the equilibrium by using a large excess of ethanol is a common strategy to ensure high conversion. masterorganicchemistry.comlibretexts.org
The following table summarizes different reported conditions for the sulfuric acid-catalyzed Fischer esterification of 4-bromophenylacetic acid.
| Reactant 1 | Reactant 2 | Catalyst | Time (hours) | Yield (%) | Reference |
| 4-Bromophenylacetic Acid (25 g) | Ethanol (300 mL) | Conc. Sulfuric Acid (10 mL) | 15 | 99 | chemicalbook.com |
| 4-Bromophenylacetic Acid (75 g) | Ethanol (341 mL) | Conc. Sulfuric Acid (0.682 mL) | 24 | 97 | chemicalbook.com |
Esterification with Ethyl 1-Imidazolecarboxylate
An alternative method for the esterification of 4-bromophenylacetic acid involves the use of imidazole-based reagents, such as ethyl 1-imidazolecarboxylate. amazonaws.com This approach serves as a chemoselective acylation method. escholarship.org The reaction is typically performed by heating the carboxylic acid with ethyl 1-imidazolecarboxylate in a solvent like acetonitrile (B52724). amazonaws.com This method has been shown to be effective, with the reaction of 4-bromophenylacetic acid (0.500 mmol) and ethyl 1-imidazolecarboxylate (1.00 mmol) in acetonitrile at 80°C for 24 hours yielding Ethyl 2-(4-bromophenyl)acetate in 89% yield. amazonaws.com
Alternative Synthetic Routes to this compound
Beyond the direct esterification of 4-bromophenylacetic acid, other synthetic strategies have been developed to produce this compound.
From 4-Bromotoluene (B49008) via Carbonylation
A notable alternative route is the palladium-catalyzed carbonylation of 4-bromotoluene. chemicalbook.com This process involves reacting 4-bromotoluene with carbon monoxide and ethanol in the presence of a palladium catalyst. chemicalbook.com In a specific example, 4-bromotoluene was heated with ethanol, di-tert-butyl peroxide, and a palladium catalyst (Pd(Xantphos)Cl₂) under 10 atm of carbon monoxide pressure at 120°C for 16 hours. chemicalbook.com This reaction resulted in the formation of this compound with a 73% yield after purification by column chromatography. chemicalbook.com This methodology represents a different approach, constructing the phenylacetate (B1230308) structure directly from a substituted toluene.
Utilizing 4-Bromophenylacetic Acid as a Precursor
The synthesis of this compound from 4-bromophenylacetic acid is a classic example of a Fischer-Speier esterification. organic-chemistry.orglibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol to produce the corresponding ethyl ester and water. byjus.compatsnap.comcerritos.edu The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side. libretexts.org This is commonly accomplished by using a large excess of the alcohol (ethanol), which can also serve as the reaction solvent, and by using a strong acid as a catalyst. libretexts.orgcerritos.edu
Concentrated sulfuric acid is a frequently employed catalyst for this transformation. byjus.comucla.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgpatsnap.com The oxygen atom of the ethanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.compatsnap.com Following a series of proton transfer steps and the elimination of a water molecule, the final ester product is formed. libretexts.orgbyjus.com
The reaction is typically carried out under reflux conditions, heating the mixture for an extended period to ensure completion. Published procedures report high yields, often in the range of 97-99%, after purification. masterorganicchemistry.com
Table 1: Fischer Esterification of 4-Bromophenylacetic Acid
| Reactant | Reagent | Catalyst | Conditions | Yield |
|---|
Preparation from Methyl 2-(4-bromophenyl)acetate
Another synthetic route to this compound is through the transesterification of its corresponding methyl ester, methyl 2-(4-bromophenyl)acetate. Transesterification is a process that converts one ester into another by exchanging the alkoxy group. wikipedia.org In this case, the methoxy (B1213986) group (-OCH₃) of the methyl ester is replaced by an ethoxy group (-OCH₂CH₃) from ethanol. masterorganicchemistry.com
This reaction is also an equilibrium process and can be catalyzed by either acids or bases. wikipedia.org
Acid-Catalyzed Transesterification : Similar to Fischer esterification, strong acids like sulfuric acid can be used. ucla.eduyoutube.com The mechanism involves protonation of the carbonyl group to enhance its reactivity toward nucleophilic attack by ethanol. wikipedia.orgyoutube.com To drive the reaction to completion, a large excess of ethanol is used as the solvent. masterorganicchemistry.comyoutube.com
Base-Catalyzed Transesterification : Alternatively, a strong base such as sodium ethoxide (NaOCH₂CH₃) can be used as a catalyst. masterorganicchemistry.comsrsintl.com The base deprotonates ethanol to form the more nucleophilic ethoxide ion, which then attacks the carbonyl carbon of the methyl ester. srsintl.com This leads to a tetrahedral intermediate that subsequently collapses, eliminating a methoxide (B1231860) ion and forming the ethyl ester product. masterorganicchemistry.comsrsintl.com The reaction is typically run in excess ethanol to favor the formation of the ethyl ester. youtube.com
In both acid- and base-catalyzed methods, the reaction involves heating the methyl ester with a large excess of ethanol, which serves as both the reactant and the solvent, to shift the chemical equilibrium toward the desired ethyl ester product. masterorganicchemistry.comwikipedia.org
Table 2: General Conditions for Transesterification
| Starting Material | Reagent | Catalyst Type | General Conditions |
|---|---|---|---|
| Methyl 2-(4-bromophenyl)acetate | Ethanol (large excess) | Strong Acid (e.g., H₂SO₄) | Heating/Reflux |
Reactivity and Derivatization of Ethyl 4 Bromophenylacetate in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors. Ethyl 4-bromophenylacetate serves as a valuable building block in this regard, particularly in cross-coupling reactions and in the formation of β-keto esters.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound, as an aryl halide, is an excellent substrate for these reactions.
A primary application of the Suzuki coupling with this compound is the synthesis of biaryl compounds, which are structural motifs found in many pharmaceuticals and functional materials. researchgate.net A key example is the synthesis of ethyl-(4-phenylphenyl)acetate, a precursor to the nonsteroidal anti-inflammatory drug felbinac. researchgate.net This transformation is achieved by coupling this compound with a phenylboron reagent in the presence of a palladium catalyst. researchgate.netjeolusa.com
The versatility of the Suzuki reaction allows for the coupling of this compound with a wide range of boronic acids to generate diverse biaryl structures. nih.gov The reaction with phenyl boronic acid is a classic example, yielding the aforementioned ethyl-(4-phenylphenyl)acetate. jeolusa.com Similarly, substituted phenylboronic acids, such as (4-(trifluoromethoxy)phenyl) boronic acid, can be employed to introduce different functionalities into the final product. The general scheme involves the reaction of the aryl halide with the boronic acid in the presence of a palladium catalyst and a base. wikipedia.org
A variety of palladium catalysts can be used, with palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) being common choices. jeolusa.commdpi.com The choice of base is also crucial, with carbonates such as sodium carbonate and potassium carbonate, or phosphates like potassium phosphate, frequently used to activate the boronic acid. jeolusa.comnih.gov
Below is a table summarizing typical reaction conditions for the Suzuki coupling of this compound with different boronic acids.
| Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenyl Boronic Acid | Pd(OAc)₂ | Na₂CO₃ | Aqueous Acetone | ethyl-(4-phenylphenyl)acetate |
| Phenyl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | ethyl-(4-phenylphenyl)acetate |
| (4-(trifluoromethoxy)phenyl) boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ethyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-acetate |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. rsc.org For the Suzuki coupling of this compound, green chemistry approaches focus on the use of non-toxic, inexpensive, and readily available solvents like water. jeolusa.comexpresspolymlett.com Aqueous media can be highly effective for these reactions, often in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the interaction between the organic substrates and the aqueous-soluble catalyst and base. jeolusa.comrjptonline.org Ionic liquids have also been explored as alternative "green" solvents due to their low vapor pressure and potential for recyclability. jeolusa.com The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance the reaction rate and yield. arkat-usa.org
The following table outlines some green chemistry approaches for the Suzuki coupling of this compound.
| Solvent System | Catalyst | Base | Key Features |
|---|---|---|---|
| Water with TBAB | Pd(OAc)₂ | K₂CO₃ | Avoids organic solvents, uses a phase-transfer catalyst. jeolusa.com |
| Aqueous Acetone | Pd(OAc)₂ | Na₂CO₃ | Reduces the amount of organic solvent required. jeolusa.com |
| Ionic Liquid/Water | Pd(OAc)₂ | Na₂CO₃ | Potential for catalyst and solvent recycling. jeolusa.com |
The catalytic cycle of the Suzuki coupling reaction is a well-established process that involves a series of key steps centered around the palladium catalyst. wikipedia.orgmdpi.com The generally accepted mechanism proceeds as follows:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) species. This step forms a palladium(II) intermediate, breaking the carbon-bromine bond. wikipedia.orgharvard.edu The initial complex formed is typically cis, which then rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation : The next step is transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org The base reacts with the boronic acid to form a boronate complex, which then transfers its aryl group to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination : The final step is reductive elimination from the diarylpalladium(II) intermediate. nih.gov This step forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, which can then enter another catalytic cycle. nih.govmdpi.com
Formation of β-Keto Esters
This compound can also be used as a starting material for the synthesis of β-keto esters, which are important intermediates in various organic syntheses. A common method for achieving this transformation is the Claisen condensation. libretexts.org
In a Claisen condensation, an ester containing α-hydrogens acts as a nucleophile after being deprotonated by a strong base to form an enolate. This enolate then attacks the carbonyl carbon of another ester molecule. libretexts.org In the case of a self-condensation of this compound, the product would be ethyl 2-(4-bromophenyl)-3-oxo-3-(4-bromophenyl)propanoate.
For a crossed Claisen condensation, this compound can be reacted with a different ester that lacks α-hydrogens to prevent a mixture of products. libretexts.org The reaction is typically carried out using a strong, non-nucleophilic base such as sodium ethoxide in ethanol (B145695). libretexts.org The mechanism involves the formation of an enolate from this compound, which then acts as the nucleophile. libretexts.org
C-H Functionalization
Carbon-hydrogen (C-H) functionalization represents a powerful strategy in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov
Dirhodium tetracarboxylates are highly effective catalysts for C-H functionalization through the generation of transient metal carbene intermediates from diazo compounds. researchgate.netresearchgate.net These electrophilic carbenes can undergo insertion into C-H bonds, with selectivity often dictated by the steric and electronic properties of both the substrate and the catalyst's ligands. researchgate.netemory.edu For a substrate like this compound, the most likely sites for C-H insertion would be the benzylic C-H bonds of the methylene (B1212753) group. Sterically demanding chiral dirhodium catalysts have been developed to control site-selectivity, favoring insertion into activated primary C-H bonds. emory.edu While the general methodology is well-established for various aryldiazoacetates, specific studies employing this compound as a substrate in dirhodium-catalyzed C-H functionalization are not prominently documented.
| Catalyst Type | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|
| Dirhodium Tetracarboxylates | Highly effective for carbene-mediated C-H insertion. | Could functionalize the benzylic C-H bonds. | researchgate.net |
| Sterically Demanding Chiral Dirhodium Catalysts | Control site-selectivity and enantioselectivity. | Offers potential for selective and asymmetric functionalization. | emory.edu |
Palladium-catalyzed C-H functionalization has emerged as a versatile tool for the synthesis of complex molecules. snnu.edu.cn These reactions often proceed through a ligand-directed mechanism, where a directing group on the substrate coordinates to the palladium center, leading to the activation of a specific C-H bond. nih.gov A key advantage of some modern palladium-catalyzed methods is the tolerance of functional groups that are typically reactive in traditional catalysis, such as aryl bromides. diva-portal.org This tolerance is crucial for the successful C-H functionalization of this compound without disturbing the bromo-substituent, which can be used for subsequent transformations. The catalytic cycle often involves a Pd(II)/Pd(IV) pathway, which avoids intermediates that could lead to unwanted side reactions. nih.govdiva-portal.org
| Catalytic Approach | Mechanism Highlights | Relevance to this compound | Reference |
|---|---|---|---|
| Ligand-Directed C-H Activation | A directing group guides the catalyst to a specific C-H bond. | The ester or phenyl group could potentially direct functionalization. | nih.gov |
| Oxidative Heck-Type Coupling | Often involves a Pd(II)/Pd(IV) cycle. | High tolerance for aryl bromide functional groups is a key advantage. | diva-portal.org |
Nucleophilic Aromatic Substitution/Decarboxylation Coupling Reactions
The electron-rich nature of the benzene (B151609) ring in this compound makes it generally unreactive toward classical nucleophilic aromatic substitution (SNAr). Such reactions typically require arenes bearing strong electron-withdrawing groups. However, modern methods have extended the scope of SNAr to electron-neutral and electron-rich halobenzenes through catalysis by arenophilic π-acids, such as electrophilic ruthenium or rhodium complexes. nih.gov These catalysts activate the aromatic ring by π-coordination, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack. nih.gov This strategy allows for reactions like amination or hydroxylation on the brominated ring of substrates like this compound. The bromine atom itself serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. guidechem.com Specific reports on decarboxylation coupling reactions involving this molecule are not prominent in the surveyed literature.
Transformations Involving the Ester Moiety
The ester functional group in this compound is a primary site for a range of chemical modifications, including hydrolysis, conversion to hydrazides, and subsequent reactions to form thiosemicarbazides.
The conversion of this compound to its corresponding carboxylic acid, 4-Bromophenylacetic acid, is a fundamental hydrolysis reaction. This transformation is typically achieved under basic conditions. One documented method involves dissolving the ester in 1,4-dioxane and adding a 6 N sodium hydroxide (B78521) solution. chemicalbook.com The reaction proceeds by heating the mixture to 60°C for 2 hours. chemicalbook.com Following the reaction, the pH is adjusted to 1 with hydrochloric acid, and the product is extracted with ethyl acetate, yielding 4-Bromophenylacetic acid with a high yield of 93%. chemicalbook.com
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Conditions | Product | Yield |
| This compound | 1,4-dioxane, 6 N Sodium hydroxide, HCl | 60°C, 2 hours | 4-Bromophenylacetic acid | 93% |
The ester can be readily converted into hydrazone derivatives. Specifically, 2-(4-bromophenyl)acetohydrazide (B3021664) is synthesized by refluxing the ethyl ester of 4-bromophenylacetic acid with hydrazine (B178648). wikipedia.org This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the corresponding acetohydrazide. This derivative serves as a crucial building block for synthesizing a variety of heterocyclic compounds and other functionalized molecules.
Building upon the synthesis of hydrazides, thiosemicarbazides can be formed through reactions with ammonium (B1175870) thiocyanate. The process involves heating a carbohydrazide, such as 2-(4-bromophenyl)acetohydrazide, with ammonium thiocyanate. researchgate.netgoogle.com This reaction leads to the formation of a thiosemicarbazide (B42300) derivative, which is a versatile intermediate in the synthesis of various heterocyclic systems like thiazoles, triazoles, and thiadiazoles. researchgate.net
Functionalization at the Alpha-Carbon
The α-carbon of this compound, the carbon atom adjacent to the ester carbonyl group, is another key site for chemical modification, enabling the introduction of various functional groups.
Radical decarboxylative functionalization has emerged as a powerful tool for creating C-C bonds. nih.govresearchgate.net While malonic acids, which have two carboxylic acid groups on the same carbon, are common substrates, the principles extend to related structures. nih.govsemanticscholar.org A significant challenge in the functionalization of malonic acids is controlling the reaction to achieve mono-decarboxylation instead of bis-decarboxylation. semanticscholar.orgrsc.org
Recent research has demonstrated a successful radical monodecarboxylative C-C bond coupling of malonic acids with ethynylbenziodoxolone (EBX) reagents. semanticscholar.orgrsc.org This transformation is facilitated by a silver catalyst that acts both as a single-electron transfer catalyst for the radical decarboxylative alkynylation and as a Lewis acid to promote cyclization, ultimately forming 2(3H)-furanones. semanticscholar.orgrsc.org The latent carboxylate group in these furanone products can then be unmasked and used for further transformations. semanticscholar.org For example, a γ-ketoacid derived from this process can undergo further radical decarboxylative functionalizations to introduce fluorine, bromine, or azide (B81097) groups. semanticscholar.org
Table 2: Exemplar Radical Decarboxylative Functionalizations
| Starting Material Class | Key Reagents/Catalysts | Reaction Type | Product Class |
| Malonic Acid Derivatives | Silver catalyst, EBX reagents | Monodecarboxylative C–C bond coupling / Cyclization | 2(3H)-furanones |
| γ-ketoacids (derived from furanones) | (Varies) | Radical Decarboxylative Functionalization | β-fluoro, bromo, azido-ketones |
The direct introduction of a fluorine atom at the α-position of phenylacetic acid derivatives is a valuable transformation. A divergent strategy for the fluorination of these compounds has been developed using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org The reaction outcome is highly dependent on the solvent system. Specifically, conducting the reaction under non-aqueous conditions cleanly leads to the formation of α-fluoro-α-arylcarboxylic acids, demonstrating a direct method for functionalizing the alpha-carbon. organic-chemistry.org
Photoredox Catalysis and Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.govmdpi.comrsc.org For aryl halides like this compound, this approach provides access to a range of chemical transformations that are often difficult to achieve using traditional methods. These reactions are typically initiated by a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes with the substrate.
Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis where an excited-state photocatalyst transfers an electron to or from a substrate. acs.org In the case of this compound, a reductive quenching cycle is often operative. Here, the photoexcited catalyst is reductively quenched by a sacrificial electron donor, generating a more potent reductant. This species can then transfer an electron to the aryl bromide, leading to the formation of a radical anion. This intermediate can then undergo further reactions.
A key application of this activation mode is in atom transfer radical polymerization (ATRP). While direct studies on this compound are not extensively documented, its isomer, ethyl α-bromophenylacetate, has been utilized as an initiator in photoinduced metal-free ATRP. acs.org In such systems, the photoexcited organic photocatalyst transfers an electron to the alkyl halide initiator, causing its activation and the formation of an initiating radical and the photocatalyst radical cation. The process is reversible, allowing for controlled polymerization. acs.org This suggests the potential of this compound to participate in similar photoinduced electron transfer-initiated radical reactions.
Table 1: Representative Conditions for Photoinduced Metal-Free ATRP of Methyl Methacrylate using an Alkyl Bromide Initiator
| Entry | Photocatalyst | Initiator | Solvent | Light Source |
| 1 | Perylene | Ethyl α-bromophenylacetate | DMSO | Blue LED |
| 2 | Phenothiazine derivative | Methyl α-bromoisobutyrate | DMF | Visible Light |
This table presents representative data for related alkyl bromide initiators to illustrate typical reaction conditions.
The carbon-bromine bond in this compound can be cleaved through photoredox-catalyzed reductive dehalogenation. This process effectively replaces the bromine atom with a hydrogen atom, providing a mild method for the removal of halogen functionalities. The mechanism generally involves the single-electron reduction of the aryl halide by a photo-generated reductant to form a radical anion. This radical anion can then fragment to yield an aryl radical and a bromide anion. The aryl radical subsequently abstracts a hydrogen atom from a suitable donor in the reaction mixture to afford the dehalogenated product.
Various photoredox catalysts, both iridium and ruthenium-based complexes as well as organic dyes, can facilitate this transformation under visible light irradiation. The choice of catalyst and hydrogen atom source are crucial for the efficiency of the reaction. While specific studies detailing the reductive dehalogenation of this compound are not prevalent, the general methodology is well-established for a wide range of aryl bromides. researchgate.net
Table 2: General Conditions for Photocatalytic Reductive Dehalogenation of Aryl Bromides
| Entry | Photocatalyst | Hydrogen Donor | Solvent | Light Source |
| 1 | [Ir(ppy)₂dtbbpy]PF₆ | Hantzsch Ester | Acetonitrile (B52724) | Blue LED |
| 2 | Eosin Y | Triethylamine | DMF | Green LED |
This table provides illustrative examples of conditions used for the reductive dehalogenation of aryl bromides.
Photoredox catalysis can also be employed to modify the aromatic core of aryl halides, enabling the introduction of new functional groups. This "core modification" can involve the formation of carbon-carbon or carbon-heteroatom bonds at the position of the halogen. Following the generation of the aryl radical via photoinduced electron transfer, this reactive intermediate can be trapped by various coupling partners.
For instance, the aryl radical can add to alkenes or arenes to form new C-C bonds, or react with nucleophiles to introduce heteroatoms. The specific outcome of the reaction is dependent on the reaction conditions and the nature of the trapping agent. While the term "photomediated core modification" can also refer to the modification of the photocatalyst itself, in this context, it pertains to the functionalization of the substrate. nih.gov Although specific examples detailing the photomediated core modification of this compound are limited in the surveyed literature, the general principles of photoredox-mediated aryl halide functionalization are broadly applicable.
Table 3: Examples of Photoredox-Mediated Aryl Halide Core Modification
| Entry | Aryl Halide | Coupling Partner | Photocatalyst | Product Type |
| 1 | 4-Bromobenzonitrile | Styrene | Ru(bpy)₃Cl₂ | C-C coupled product |
| 2 | 1-Bromo-4-methoxybenzene | Pyrrole | [Ir(ppy)₃] | C-N coupled product |
This table showcases representative examples of core modifications of different aryl bromides.
Applications in Medicinal Chemistry and Drug Discovery
Precursor in the Synthesis of Biologically Active Compounds
Ethyl 4-bromophenylacetate is a well-established precursor for numerous compounds that have been investigated for their therapeutic effects, ranging from receptor antagonists to enzyme inhibitors and antiparasitic agents.
This compound is utilized in the preparation of highly selective and orally active Lysophosphatidic Acid (LPA) receptor-1 antagonists. chemicalbook.com LPA is a signaling phospholipid involved in diverse cellular processes, and its overactivation is linked to pathologies such as fibrosis and cancer. nih.gov Antagonists of the LPA1 receptor can block these pathological signals, making them a promising area of drug development. The 4-bromophenylacetate moiety serves as a core structural element upon which the final antagonist molecules are built, highlighting the compound's importance in developing treatments for fibrotic diseases. chemicalbook.com
The compound is a key reactant in the synthesis of advanced antiparasitic quinolones. In a notable synthetic route, this compound undergoes a Suzuki reaction with (4-(trifluoromethoxy)phenyl)boronic acid. This reaction, catalyzed by a palladium complex, couples the two aromatic rings to form ethyl 2-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate, a critical precursor for the antiparasitic agent ELQ-300. researchgate.net ELQ-300 and the related ELQ-316 are potent against various parasites, including those responsible for malaria and babesiosis. nih.gov This synthetic application underscores the value of this compound in creating complex biphenyl (B1667301) systems essential for potent antiparasitic activity.
| Antiparasitic Agent | Precursor derived from this compound | Key Reaction Type |
| ELQ-300 | ethyl 2-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate | Suzuki Reaction |
This compound serves as a practical starting material for generating libraries of hydrazone derivatives, a class of compounds known for their diverse biological activities, including enzyme inhibition. The synthesis is typically a two-step process. First, the ethyl ester of this compound reacts with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) to form 2-(4-bromophenyl)acetohydrazide (B3021664). organic-chemistry.org This hydrazide intermediate is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives. researchgate.netnih.gov Hydrazones are recognized as potent inhibitors of various enzymes, and this synthetic pathway allows for the creation of numerous analogs to screen for inhibitory activity against targets like alkaline phosphatase.
Step 1: Hydrazide Formation
This compound + Hydrazine Hydrate → 2-(4-bromophenyl)acetohydrazide
Step 2: Hydrazone Formation
2-(4-bromophenyl)acetohydrazide + Aldehyde/Ketone → (E)-N'-(substituted-benzylidene)-2-(4-bromophenyl)acetohydrazide (Hydrazone)
The compound is a foundational precursor for synthesizing substituted pyrimidines, which are core structures in many pharmaceuticals. A closely related analogue, methyl 2-(4-bromophenyl)acetate, is used to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate for various drugs. organic-chemistry.org The synthesis involves a sequence of reactions:
Malonate Formation: The starting acetate (B1210297) is reacted with a carbonate ester (e.g., dimethyl carbonate) in the presence of a base like sodium methoxide (B1231860) to form a malonate derivative. chemicalbook.com
Cyclization: The resulting malonate is then cyclized with formamidine (B1211174) hydrochloride to create the pyrimidine (B1678525) ring structure, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol. chemicalbook.comorganic-chemistry.org
Chlorination: The final step involves treating the diol with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms, affording the target 5-(4-bromophenyl)-4,6-dichloropyrimidine. organic-chemistry.orgnih.gov
This intermediate is crucial for building more complex molecules, including endothelin receptor antagonists used in treating pulmonary hypertension. nih.gov
| Synthetic Step | Reactants | Product |
| 1. Malonate Formation | This compound, Diethyl Carbonate, Base | Diethyl 2-(4-bromophenyl)malonate |
| 2. Cyclization | Diethyl 2-(4-bromophenyl)malonate, Formamidine | 5-(4-bromophenyl)pyrimidine-4,6-diol |
| 3. Chlorination | 5-(4-bromophenyl)pyrimidine-4,6-diol, POCl₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Selectins are a family of cell adhesion molecules involved in inflammatory responses. datapdf.com Inhibiting selectin-mediated cell adhesion is a therapeutic strategy for treating inflammatory diseases like asthma. datapdf.com While specific synthetic routes starting directly from this compound to produce selectin inhibitors are not detailed in readily available literature, the development of small molecule antagonists for E-selectin is an active area of research. These inhibitors often feature complex aromatic structures designed to mimic natural ligands and block the protein's binding site. datapdf.com
Role in the Synthesis of Heterocyclic Systems
This compound is a versatile substrate for constructing various heterocyclic systems, which form the backbone of a vast number of pharmaceuticals. Its utility stems from the dual functionality of the molecule: the ethyl acetate group provides a reactive site for building a new ring, while the bromophenyl group can be used for further modifications or as a critical pharmacophore element.
The syntheses of antiparasitic quinolones and substituted pyrimidines are prime examples of its application. In the case of pyrimidines, the ethyl acetate portion of the molecule is directly incorporated into the heterocyclic ring through condensation and cyclization reactions. organic-chemistry.org For the quinolones, the entire this compound molecule is first transformed via cross-coupling reactions before subsequent steps form the final heterocyclic structure. researchgate.net These examples demonstrate its role in providing the necessary carbon framework for building complex, multi-ring systems that are central to modern drug discovery.
Intermediates in Complex Molecule Synthesis
The chemical scaffold of this compound is present in or can be used to access precursors for a variety of biologically active molecules.
The arylalkanoic acid structure is a cornerstone of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are widely used in the management of arthritis. arborpharmchem.comnih.gov this compound, as an arylalkanoic acid ester, is a valuable starting material for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. The 4-bromophenyl moiety itself is found in various compounds investigated for anti-inflammatory effects. researchgate.net
By hydrolyzing the ester, this compound is readily converted to 4-bromophenylacetic acid. chemicalbook.com This acid can then be used as a key intermediate to build more complex molecules. For example, it can be coupled with other fragments to create analogues of existing NSAIDs or novel chemical entities designed to interact with inflammation-related biological targets.
| Starting Material | Key Transformation | Resulting Intermediate/Compound Class | Relevance |
|---|---|---|---|
| This compound | Ester Hydrolysis | 4-Bromophenylacetic acid | Precursor for NSAID analogues |
| 4-Bromophenylacetic acid | Amide Coupling / Further Derivatization | Complex Anti-Inflammatory Agents | Development of potential anti-arthritic drugs |
The strategic incorporation of fluorine atoms into drug candidates is a prevalent strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.gov Aryl fluorides are particularly important, but their synthesis can be challenging. mit.edu this compound serves as an excellent substrate for modern fluorination reactions that convert aryl bromides into aryl fluorides.
Advanced catalytic systems, particularly those based on palladium, have been developed to facilitate the nucleophilic fluorination of aryl bromides under relatively mild conditions. nih.govacs.org Using such methods, the bromine atom of this compound can be efficiently replaced with a fluorine atom to produce Ethyl 4-fluorophenylacetate. This transformation provides access to a fluorinated version of the original building block, which can then be used to synthesize new generations of fluorinated bioactive compounds.
| Substrate | Reaction Type | Key Reagents | Product | Significance |
|---|---|---|---|---|
| This compound | Palladium-catalyzed Fluorination | Pd catalyst, Phosphine ligand, Fluoride source (e.g., CsF, AgF) | Ethyl 4-fluorophenylacetate | Access to fluorinated building blocks for drug discovery. nih.govnih.gov |
This compound is a versatile starting material in organic synthesis, frequently used to prepare more elaborate intermediates for the pharmaceutical industry. ycdehongchem.com Its utility lies in its ability to undergo transformations at either the ester group or the aryl bromide. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromophenylacetic acid, or reduced to the alcohol, 2-(4-bromophenyl)ethanol. nih.govchemicalbook.com
These primary intermediates are valuable in their own right. The 4-bromophenylacetic acid scaffold is related to that of several NSAIDs, making it a target for creating libraries of anti-inflammatory compounds. arborpharmchem.com The aryl bromide functionality allows for participation in cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures by forming new carbon-carbon bonds. This versatility makes this compound a common feature in the early stages of drug development pipelines, where it serves as a reliable foundational fragment for building novel therapeutic candidates.
Advanced Research and Methodological Studies
Mechanistic Investigations
Mechanistic investigations into reactions involving Ethyl 4-bromophenylacetate are crucial for understanding reaction pathways, optimizing conditions, and developing novel synthetic methodologies. These studies often employ a combination of experimental techniques and computational analysis to probe the intricate details of chemical transformations.
Studies on Radical Intermediates
The involvement of radical intermediates in reactions utilizing aryl halides like this compound has been a subject of detailed investigation. The formation and reaction of these high-energy species can dictate product distribution and reaction efficiency. Mechanistic studies often utilize radical trapping agents, such as (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), to intercept and identify transient radical species. The detection of the resulting adducts provides strong evidence for a radical pathway. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting and characterizing radical intermediates, providing insight into their electronic structure and environment. researchgate.netresearchgate.net For instance, in photoredox-catalyzed reactions, single-electron transfer (SET) from an excited-state photocatalyst to an aryl bromide can generate an aryl radical. Understanding the kinetics and subsequent reactions of this radical is key to controlling the outcome of the synthesis. beilstein-journals.org
Table 1: Techniques for Studying Radical Intermediates
| Technique | Purpose | Example Application |
|---|---|---|
| Radical Trapping | To intercept and identify transient radical species. | Use of TEMPO to capture alkyl radicals generated from N-hydroxyphthalimide (NHPI) esters. researchgate.net |
| EPR Spectroscopy | To detect and characterize paramagnetic species. | Direct observation of radical intermediates in a reaction mixture to confirm their existence. researchgate.net |
| Computational Studies | To model reaction pathways and transition states. | Density Functional Theory (DFT) calculations to predict the feasibility of a radical-mediated pathway. |
Catalytic Cycle Elucidation (e.g., Palladium, Dirhodium, Photoredox Catalysts)
The elucidation of catalytic cycles is fundamental to optimizing catalysts and reaction conditions for transformations involving this compound.
Palladium Catalysts : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are workhorse methods for C-C bond formation, frequently employing substrates like this compound. guidechem.com The generally accepted catalytic cycle for these reactions involves three key steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide (Ar-Br) to form a palladium(II) intermediate (Ar-Pd(II)-Br). nih.govyoutube.com
Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The aryl group on the palladium complex is coupled with the second reactant. In a Suzuki coupling, this involves the transfer of an organic group from an organoboron compound to the palladium center. researchgate.net
Dirhodium Catalysts : Chiral dirhodium catalysts have proven highly effective in carbene and nitrene transfer reactions, particularly for the functionalization of C–H bonds. nih.gov While direct application to this compound is specific, the principles apply to the synthesis of its complex derivatives. The catalytic cycle typically involves the reaction of the dirhodium catalyst with a diazo compound to form a rhodium-carbene intermediate. This electrophilic species then reacts with a C-H bond to form the functionalized product, regenerating the dirhodium catalyst. The design of the chiral ligands around the dirhodium core is critical for achieving high enantioselectivity. nih.gov
Photoredox Catalysts : Photoredox catalysis utilizes visible light to drive chemical reactions under mild conditions. In the context of aryl bromides, a common mechanism involves a dual catalytic system, such as an iridium-based photosensitizer and a copper co-catalyst. nih.gov A plausible mechanistic pathway is as follows:
The iridium photocatalyst ([Ir]III) absorbs a photon, transitioning to an excited state (*[Ir]III).
This excited state is a potent reductant and engages in a single-electron transfer (SET) with a Cu(I) complex to generate a highly reducing [Ir]II species and a Cu(II) complex.
The [Ir]II species reduces the aryl bromide (e.g., this compound), generating an aryl radical and regenerating the ground-state photocatalyst ([Ir]III). nih.govbeilstein-journals.org
The aryl radical then participates in subsequent bond-forming steps, often involving the copper co-catalyst, to yield the final product. nih.gov
Stereochemical and Isotopic Labeling Studies
To unambiguously determine reaction mechanisms, chemists often employ stereochemical and isotopic labeling studies. These experiments provide detailed information about bond-breaking and bond-forming events.
Stereochemical Studies : By using chiral starting materials and analyzing the stereochemistry of the products, it is possible to infer the geometry of transition states and the nature of key intermediates. For instance, determining whether a reaction proceeds with inversion, retention, or racemization of a stereocenter provides deep mechanistic insight.
Isotopic Labeling : This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C) and tracking the position of the isotope in the products. scripps.edu This method is invaluable for:
Tracing Reaction Pathways : Following the labeled atom through the reaction sequence can confirm or disprove a proposed mechanism. nih.gov
Determining Kinetic Isotope Effects (KIEs) : Comparing the reaction rate of the labeled substrate with the unlabeled one can reveal whether a specific bond is broken in the rate-determining step of the reaction. researchgate.net For reactions involving this compound, labeling the benzylic position with deuterium could elucidate the mechanism of C-H activation at that site.
Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of renewable solvents, minimizing waste, and employing milder reaction conditions. One prominent example is the use of bio-based solvents like ethyl lactate (B86563). researchgate.net Ethyl lactate is derived from the fermentation of carbohydrates and is biodegradable, non-corrosive, and non-carcinogenic. Its application as a reaction medium can significantly improve the green profile of a synthesis, such as in the esterification of 4-bromophenylacetic acid to produce the target ethyl ester or in subsequent cross-coupling reactions. researchgate.net
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis |
|---|---|
| Use of Renewable Feedstocks | Synthesizing solvents like ethanol (B145695) and ethyl lactate from biomass. researchgate.net |
| Use of Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ethyl lactate. researchgate.net |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve atom economy (e.g., palladium or photoredox catalysis). researchgate.netbeilstein-journals.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often enabled by photoredox catalysis, which uses visible light as an energy source. beilstein-journals.org |
High-Throughput Experimentation
High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid screening of a large number of reaction conditions in parallel. acs.org This approach is particularly valuable for optimizing reactions involving versatile building blocks like this compound. The HTE workflow typically involves miniaturized reactors (e.g., 96-well plates), automated liquid and solid handling, and rapid analytical techniques. purdue.educhemrxiv.org
By systematically varying parameters such as catalysts, ligands, bases, solvents, and temperature, HTE allows researchers to quickly identify optimal conditions for a desired transformation, such as a Suzuki or Heck coupling reaction. acs.orgfigshare.com This accelerates the discovery of new synthetic routes and the development of robust chemical processes, which is of particular interest in the pharmaceutical industry for the rapid generation of compound libraries. iciq.org
Table 3: Standard High-Throughput Experimentation Workflow
| Step | Description | Key Technologies |
|---|---|---|
| 1. Reaction Design | Defining the array of reaction parameters (e.g., catalysts, ligands, solvents) to be screened. | Design of Experiment (DoE) software. |
| 2. Reaction Execution | Dispensing reagents into miniaturized, parallel reactors. | Automated liquid handlers, robotic systems. |
| 3. Reaction Analysis | Rapidly analyzing the outcome (e.g., yield, purity) of each reaction. | High-performance liquid chromatography-mass spectrometry (HPLC-MS), desorption electrospray ionization-mass spectrometry (DESI-MS). purdue.edu |
| 4. Data Management | Collecting, processing, and visualizing the large datasets generated. | Laboratory Information Management Systems (LIMS), data analysis software. chemrxiv.org |
Development of Novel Synthetic Routes to Analogs and Derivatives
This compound is a valuable intermediate in organic synthesis, serving as a scaffold for the creation of a wide range of more complex analogs and derivatives. ycdehongchem.com The presence of the reactive bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, making it a key building block in medicinal and materials chemistry. guidechem.com
Novel synthetic routes focus on leveraging this reactivity to introduce diverse functional groups and build molecular complexity. Key transformations include:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new C(sp²)-C(sp²) bonds. researchgate.net
Heck Reaction : Coupling with alkenes to form substituted styrenes. guidechem.com
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties. purdue.edu
Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with amines.
Cyanation : Introduction of a nitrile group, which can be further elaborated.
These methods allow for the systematic modification of the phenyl ring, leading to the synthesis of libraries of compounds for drug discovery and other applications. ycdehongchem.com
Analytical Techniques in Research
The characterization and quality control of this compound rely on a variety of sophisticated analytical techniques. These methods are crucial for confirming the compound's identity, determining its purity, and quantifying its presence in various matrices. Spectroscopic and chromatographic techniques are the primary tools employed in the research and manufacturing of this important chemical intermediate.
Spectroscopic Analysis
Spectroscopy is a cornerstone in the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the structural integrity of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. chemicalbook.comguidechem.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl group) |
| ~3.6 | Singlet | 2H | -CH₂- (Methylene bridge) |
| ~4.1 | Quartet | 2H | -O-CH₂- (Ethyl group) |
| ~7.1 | Doublet | 2H | Aromatic protons (ortho to -CH₂COOEt) |
Data is predictive and typical values may vary based on solvent and instrument.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nih.gov Electron Ionization (EI) is a common technique used for this purpose. nist.gov The presence of bromine is characteristically identified by a pair of peaks (M and M+2) of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 2: Key Mass Spectrometry Data for an Isomer, Ethyl α-bromophenylacetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | ~243.10 g/mol |
| m/z Top Peak | 90 |
| Library | Main library |
Source: NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. nih.gov The spectrum of this compound will show characteristic absorption bands corresponding to the C=O stretch of the ester, C-O stretches, and vibrations associated with the para-substituted aromatic ring. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1735 | C=O (Ester carbonyl stretch) |
| ~1200 | C-O (Ester stretch) |
| ~820 | C-H bend (para-substituted benzene) |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
Gas Chromatography (GC): Gas chromatography is a standard method for determining the purity of volatile and thermally stable compounds like this compound. tcichemicals.com The compound is vaporized and passed through a column, and its retention time is used for identification and quantification. Purity levels of >98.0% are commonly verified using GC. tcichemicals.com In methodological studies on related compounds like ethyl chloroacetate, GC equipped with a thermal conductivity detector (TCD) has been used to monitor reaction mixtures. For trace analysis of potential genotoxic impurities like ethyl 4-bromobutyrate in pharmaceutical products, highly sensitive GC-MS methods are developed and validated. ijraset.com
High-Performance Liquid Chromatography (HPLC): For related, less volatile, or thermally sensitive compounds, reverse-phase HPLC is a suitable analytical method. For instance, a method for analyzing Ethyl bromophenylacetate uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Q & A
Q. What are the key physical and chemical properties of Ethyl 4-bromophenylacetate relevant to its handling and storage in laboratory settings?
this compound (C₁₀H₁₁BrO₂) has a molecular weight of 243.10 g/mol, a melting point of 29–33°C, and a boiling point of 88–90°C under reduced pressure (0.35 mmHg). Its density is 1.389 g/cm³, and it is sensitive to moisture and heat. Proper storage requires airtight containers in cool, dry conditions (≤25°C) away from oxidizing agents. Safety protocols highlight irritation risks (R36/37/38), necessitating gloves and eye protection (S26-36) .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves esterification of 4-bromophenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reflux temperature control (70–80°C), stoichiometric ethanol excess, and reaction time (6–8 hours). Post-synthesis purification via vacuum distillation (using the reported bp of 88–90°C/0.35 mmHg) ensures high purity. Alternative routes may use bromination of phenylacetic acid derivatives followed by esterification .
Q. What analytical techniques are most suitable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm).
- GC-MS : Validates purity and molecular ion peak (m/z 243).
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- DSC : Verifies melting point consistency (29–33°C) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
Yield optimization involves:
- Catalyst Screening : Transitioning from H₂SO₄ to milder catalysts (e.g., p-toluenesulfonic acid) reduces side reactions.
- Solvent Selection : Toluene or THF improves esterification efficiency by azeotropic water removal.
- Reaction Monitoring : In-situ FTIR tracks ester carbonyl formation (~1740 cm⁻¹) to terminate reactions at >95% conversion. Post-synthesis, fractional crystallization from hexane/ethyl acetate (1:3) removes residual acid .
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The 4-bromo substituent acts as an electrophilic site for Suzuki-Miyaura couplings. The ester group stabilizes intermediates via resonance, while the bromine’s leaving-group ability facilitates oxidative addition with Pd(0). Key factors include:
Q. How should discrepancies in reported melting and boiling points for this compound be resolved methodologically?
Conflicting data (e.g., bp reported as 88–90°C/0.35 mmHg vs. 285.1°C at 760 mmHg) arise from measurement conditions. Researchers should:
Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?
- Temperature Gradients : Use oil baths (not direct heating) to maintain ≤100°C.
- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
- Additive Stabilizers : Radical inhibitors (e.g., BHT) suppress degradation pathways. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150°C) .
Q. How does the 4-bromophenyl group influence nucleophilic acyl substitution compared to other substituted phenylacetates?
The electron-withdrawing bromine reduces electron density at the carbonyl carbon, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., hydrolysis, aminolysis) compared to electron-donating substituents (e.g., methyl). Kinetic studies using Hammett plots (σₚ = +0.23 for Br) confirm this trend. Comparative NMR (¹³C carbonyl shifts) and computational modeling (DFT) provide mechanistic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
